molecular formula C8H13ClN2O3 B13743441 Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate CAS No. 1222655-64-2

Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate

Cat. No.: B13743441
CAS No.: 1222655-64-2
M. Wt: 220.65 g/mol
InChI Key: ZBLLBWVWBSIPIG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H13ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form 3-chloro-2-oxopiperazine and ethanol.

    Reduction: Reduction yields the corresponding alcohol, Ethyl 2-(3-hydroxy-2-oxopiperazin-1-yl)acetate.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may interact with peptidyl-prolyl cis-trans isomerase, affecting protein folding and function .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate
  • Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate
  • Methyl 2-(3-oxopiperazin-1-yl)acetate

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1222655-64-2

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.65 g/mol

IUPAC Name

ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate

InChI

InChI=1S/C8H13ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h7,10H,2-5H2,1H3

InChI Key

ZBLLBWVWBSIPIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCNC(C1=O)Cl

Origin of Product

United States

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